molecular formula C14H19NO3 B13976357 Methyl 2-methoxy-4-(piperidin-2-yl)benzoate CAS No. 832155-04-1

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate

Cat. No.: B13976357
CAS No.: 832155-04-1
M. Wt: 249.30 g/mol
InChI Key: LJPWDNYCAPRYJX-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate (C₁₄H₁₉NO₃) is a benzoate ester derivative featuring a methoxy group at the 2-position and a piperidin-2-yl substituent at the 4-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its structural complexity, which combines aromatic, ester, and heterocyclic moieties . The piperidine ring introduces stereochemical and electronic effects, making it valuable for studying structure-activity relationships (SAR) in drug discovery.

Properties

CAS No.

832155-04-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-methoxy-4-piperidin-2-ylbenzoate

InChI

InChI=1S/C14H19NO3/c1-17-13-9-10(12-5-3-4-8-15-12)6-7-11(13)14(16)18-2/h6-7,9,12,15H,3-5,8H2,1-2H3

InChI Key

LJPWDNYCAPRYJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCCN2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-4-(piperidin-2-yl)benzoate typically involves the esterification of 2-methoxy-4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate C₁₄H₁₉NO₃ 2-methoxy, 4-(piperidin-2-yl), benzoate ester Pharmaceutical intermediate, SAR studies
Methyl 2-methoxybenzoate C₉H₁₀O₃ 2-methoxy, benzoate ester Solvent, flavoring agent
Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate C₁₇H₂₃N₂O₇ 5-methoxy, 2-nitro, 4-propoxy-piperidine Quinazoline derivative synthesis
Methyl 4-methoxybenzoate C₉H₁₀O₃ 4-methoxy, benzoate ester Cosmetic stabilizer, fragrance component
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride C₁₃H₁₇NO₂·HCl 4-(piperidin-2-yl), benzoate ester (chiral) Chiral building block for drug design
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate C₁₆H₁₇NO₄ 2-methoxy, 4-anilino, benzoate ester Schiff base precursor, antioxidant studies

Key Differences and Implications

Substituent Position and Reactivity :

  • The 2-methoxy group in the target compound is ortho-directing, whereas methyl 4-methoxybenzoate () has a para-methoxy group, altering electronic effects and reactivity in electrophilic substitution .
  • The piperidin-2-yl group introduces steric hindrance and basicity, distinguishing it from simpler esters like methyl 2-methoxybenzoate (). This affects solubility and metabolic stability in biological systems .

Functional Group Diversity: The nitro group in Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate () enhances electrophilicity, making it reactive in reduction or substitution reactions compared to the target compound . Chiral piperidine derivatives, such as (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (), highlight the importance of stereochemistry in drug-receptor interactions, a factor absent in the non-chiral target compound .

Spectroscopic and Computational Insights :

  • Theoretical studies on triazolone-containing benzoates () suggest that computational methods (e.g., DFT) could predict the target compound’s spectroscopic properties, though the piperidine ring may introduce unique NMR or IR signatures due to hydrogen bonding .

Biological Activity

Methyl 2-methoxy-4-(piperidin-2-yl)benzoate is a compound of interest due to its potential therapeutic applications and biological activities. Its structure, characterized by a methoxy group and a piperidine moiety, suggests possible interactions with various biological targets, particularly in the realm of enzyme inhibition and anticancer activity.

The compound features a benzoate structure that is modified by a methoxy group at the 2-position and a piperidine ring at the 4-position. This configuration can influence its binding affinity and biological activity. The piperidine ring is known for its ability to enhance solubility and bioavailability, which is crucial for pharmacological efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, benzoylpiperidine derivatives have shown promising results against human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that modifications in the piperidine structure can enhance anticancer properties.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in critical biological pathways. For example, related piperidine derivatives have been evaluated for their inhibitory effects on histone acetyltransferases (HATs), which play essential roles in gene expression regulation. Compounds with similar structures have demonstrated IC50 values as low as 620 nM against HATs, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Piperidine Substitution : Variations in the piperidine ring can significantly affect potency. For instance, substituents that enhance lipophilicity often improve binding affinity to target enzymes.
  • Methoxy Group : The presence of the methoxy group has been associated with improved solubility and bioactivity, making it a favorable modification in drug design .

Case Studies

  • Antimycobacterial Activity : A study involving piperidine derivatives showed promising results against Mycobacterium tuberculosis, with certain analogs achieving nearly complete sterilization in combination therapies within two weeks . This highlights the potential of this compound in treating infectious diseases.
  • Inhibition of MAO-B : Another case study indicated that modifications to similar compounds could lead to potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders . The structure of this compound may lend itself well to such modifications.

Data Tables

CompoundTarget EnzymeIC50 (µM)Activity
Compound 1HAT (p300)8.6Moderate
Compound 2HAT (p300)1.6High
This compoundMAO-BTBDTBD
Benzoylpiperidine DerivativeCancer Cells (MDA-MB-231)19.9Significant

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